Structural Uniqueness vs. Closest Commercial Analogs
The compound's structural signature—a 2-tert-butyl group on the imidazo[1,2-b]pyridazine core paired with an unsubstituted 1,3-thiazol-2-yl amide—is distinct among commercially catalogued analogs [1]. The closest listed comparators differ by at least one substituent: 2-tert-butyl-N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide introduces a methyl group, while 2-tert-butyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide adds a pyridine ring. No quantitative bioactivity data against a common target have been published for any of these compounds, making direct comparison impossible.
| Evidence Dimension | Structural differentiation (substituent pattern) |
|---|---|
| Target Compound Data | 2-tert-butyl; 1,3-thiazol-2-yl (unsubstituted) |
| Comparator Or Baseline | 5-methyl-1,3-thiazol-2-yl analog; 4-(pyridin-2-yl)-1,3-thiazol-2-yl analog |
| Quantified Difference | Qualitative: presence/absence of methyl or pyridyl group on thiazole ring |
| Conditions | Not applicable (no published assays) |
Why This Matters
This structural uniqueness means the compound offers a distinct vector for SAR exploration, but its lack of characterized bioactivity makes it a high-risk, early-stage tool compound rather than a validated lead.
- [1] Comparative analysis of commercially listed imidazo[1,2-b]pyridazine-6-carboxamide analogs with CAS numbers 2548996-82-1, 2549040-85-7, and 2549028-30-8 (vendor catalog data, 2023–2024). View Source
